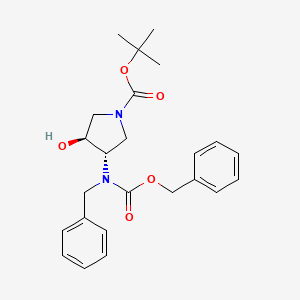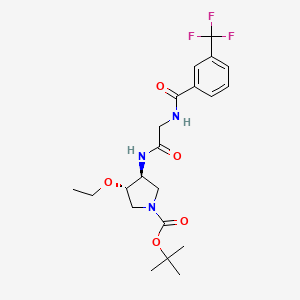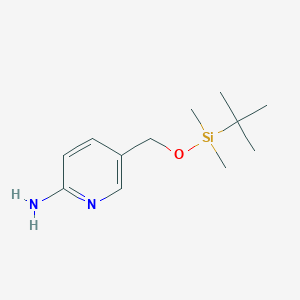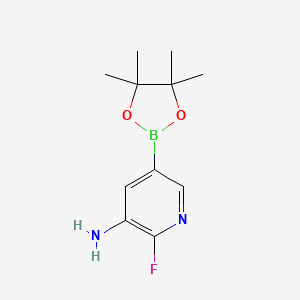
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Übersicht
Beschreibung
“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It has a molecular weight of 223.05 g/mol . The compound is also known by several other names, including “2-Fluoropyridine-5-boronic acid pinacol ester” and "6-Fluoropyridine-3-boronic acid pinacol ester" .
Molecular Structure Analysis
The structures of similar compounds were solved using direct methods and refined by the full-matrix least-squares procedure . The InChI string for the compound is “InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CN=C(C=C2)F" .Physical And Chemical Properties Analysis
The compound appears as a white to light yellow powder or lump . It has a melting point of 29.0 to 33.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds similar to 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine have been synthesized and analyzed for their structural properties. Huang et al. (2021) conducted a three-step substitution reaction to synthesize boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy and crystallography. Additionally, they performed density functional theory (DFT) calculations to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Application in Organic Synthesis
- These compounds are often used in organic synthesis. For instance, Abel et al. (2015) explored catalyst-free reactions of 2-fluoropyridine with amines bearing adamantyl moieties, revealing that 2-fluoro-5-halopyridines are more reactive than 2-fluoropyridine (Abel et al., 2015).
Fluorescence Probe Development
- Some studies focus on developing fluorescence probes using boronate esters. Lampard et al. (2018) synthesized boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating varied responses based on the molecular structure (Lampard et al., 2018).
Medicinal Chemistry
- In medicinal chemistry, such compounds are used for synthesizing potential anti-cancer and anti-tuberculosis agents. Sanghavi et al. (2022) reported on palladium-catalyzed Suzuki–Miyaura borylation reactions to form active agents, highlighting the pharmaceutical relevance of these compounds (Sanghavi et al., 2022).
Antimicrobial Activity
- Compounds derived from these intermediates exhibit antimicrobial properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, assessing their antimicrobial activities (Bayrak et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBEAMZUUVBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



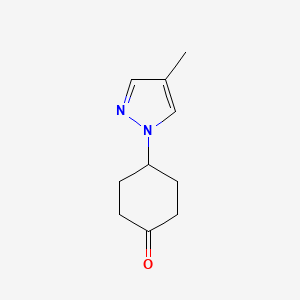
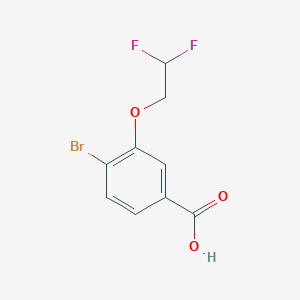
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

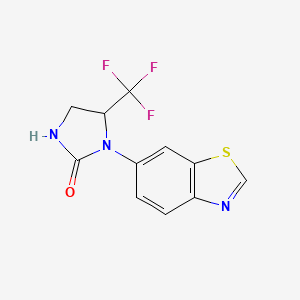
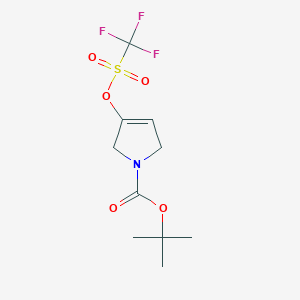
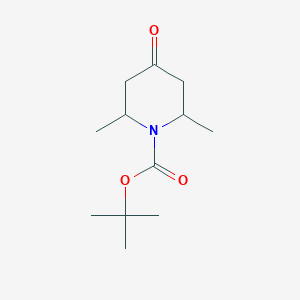
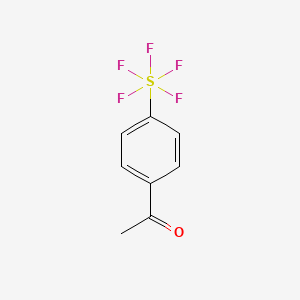
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
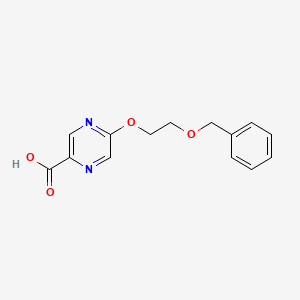
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
